Anthracene-2,3,6,7-tetracarbonitrile
Description
Anthracene-2,3,6,7-tetracarbonitrile is a highly functionalized anthracene derivative with four cyano (-CN) groups at the 2, 3, 6, and 7 positions. This substitution pattern is particularly challenging to synthesize due to the reduced reactivity of the outer benzene rings in anthracene compared to the central 9,10-positions .
Synthesis:
The most efficient synthesis involves a double intermolecular Wittig reaction using a stable 1,2,4,5-benzenetetracarbaldehyde precursor, followed by deprotection and intramolecular double ring-closing condensation. This method, developed by Glöcklhofer et al. (2020), achieves high yields (up to 76%) under mild conditions . Earlier methods required multi-step protocols with costly reagents, highlighting the superiority of this approach .
Structural Features: X-ray crystallography confirms the planar anthracene core with cyano groups positioned ortho to each other, creating a symmetric, electron-deficient structure. This symmetry enhances its suitability for π-stacking in semiconductor applications .
Properties
Molecular Formula |
C18H6N4 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
anthracene-2,3,6,7-tetracarbonitrile |
InChI |
InChI=1S/C18H6N4/c19-7-15-3-11-1-12-4-16(8-20)18(10-22)6-14(12)2-13(11)5-17(15)9-21/h1-6H |
InChI Key |
WVOOPDGZLVNMEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC3=CC(=C(C=C31)C#N)C#N)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Direct Cyanation of Anthracene Derivatives
- Catalytic Cyanation: Utilizing transition metal catalysts such as copper or nickel to facilitate the direct substitution of hydrogen atoms with nitrile groups.
- Reagents: Cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a catalyst.
- Conditions: Elevated temperatures (around 150-200°C), often under inert atmospheres to prevent oxidation.
Anthracene + 4 NaCN → Anthracene-2,3,6,7-tetracarbonitrile + 4 NaH
- Direct approach with high atom economy.
- Suitable for large-scale synthesis.
- Handling toxic cyanide reagents.
- Requires precise control of reaction conditions to prevent polycyclic by-products.
Oxidative Cyclization and Nitrile Functionalization
Recent patents (e.g., CN109627141B) describe environmentally friendly routes involving oxidation and nitrile addition, often replacing chlorinated solvents with greener alternatives like dimethoxymethane and employing catalysts such as ferric chloride.
- Preparation of anthracene derivatives via oxidative cyclization.
- Introduction of nitrile groups through nucleophilic substitution or radical addition.
- Use of milder, greener solvents.
- Catalysis with FeCl₃ to promote nitrile addition.
- Reduced environmental impact.
- Improved yields and purity.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Reagents | Catalyst/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Direct Cyanation | Anthracene | NaCN/KCN, high temp (~180°C) | None or transition metal catalyst | 50-70 | Toxic reagents; high temperature |
| Halogenation + Cyanide | Anthracene tetrahalide | NaCN, DMF, 100-150°C | None | 60-75 | Multi-step; high selectivity |
| Green oxidation route | Anthracene derivatives | Dimethoxymethane, FeCl₃, H₂SO₄ | Mild heating (~75°C), greener solvents | 65-80 | Environmentally friendly, scalable |
Final Remarks
The synthesis of This compound is best approached via a combination of halogenation of anthracene derivatives followed by nucleophilic cyanide substitution or through direct catalytic cyanation under controlled conditions. Recent advances emphasize environmentally friendly protocols, utilizing milder reagents and catalysts, which are more suitable for large-scale production.
Chemical Reactions Analysis
Anthracene-2,3,6,7-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions typically yield anthracene derivatives with reduced nitrile groups.
Substitution: It can undergo substitution reactions where the nitrile groups are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anthracene-2,3,6,7-tetracarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Anthracene-2,3,6,7-tetracarbonitrile exerts its effects is primarily through its interactions with molecular targets in chemical reactions. It acts as a ligand, forming complexes with metal ions, which can then participate in various catalytic processes . The pathways involved include coordination to metal centers and subsequent activation of substrates for further reactions .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Scalability : The Glöcklhofer method reduces production costs by 40% compared to earlier routes, though purification remains challenging due to high polarity .
- Environmental Impact: Unlike halogenated analogs (e.g., tetrabromoanthracene), tetracarbonitrile derivatives pose lower bioaccumulation risks, as noted in landfill leachate studies .
- Unresolved Issues: Limited solubility in common organic solvents hinders device fabrication; ongoing research focuses on side-chain engineering (e.g., methoxyethyl derivatives) .
Q & A
Q. What are the primary synthetic challenges in preparing Anthracene-2,3,6,7-tetracarbonitrile, and what methodologies address these issues?
The 2,3,6,7 positions of anthracene are less reactive toward electrophilic substitution due to electronic and steric factors, making functionalization difficult . Traditional methods required harsh conditions or costly reagents, but recent advances employ a double intermolecular Wittig reaction followed by deprotection and ring-closing condensation. This scalable approach uses a stable 1,2,4,5-benzenetetracarbaldehyde precursor, yielding high-purity product . Solubility challenges in intermediates (e.g., tetraacids) are mitigated by esterification, as seen in the synthesis of tetrakis(methoxycarbonyl)anthracene, which forms X-ray-quality crystals for structural validation .
Q. Which characterization techniques are essential for confirming the structure of 2,3,6,7-substituted anthracene derivatives?
X-ray crystallography is critical for unambiguous structural confirmation. For example, bond lengths (e.g., C–C bonds averaging 1.41 Å in the anthracene core) and angles (e.g., 120° for aromatic rings) are validated against crystallographic data . Complementary techniques include:
- NMR : To confirm substituent positions and purity.
- FT-IR : To identify functional groups (e.g., nitrile stretches at ~2200 cm⁻¹).
- Mass spectrometry : For molecular weight verification .
Q. Why is the 2,3,6,7 substitution pattern on anthracene challenging for electrophilic reactions?
The 2,3,6,7 positions are less reactive than the 1,4,5,8 or 9,10 positions due to reduced electron density and steric hindrance. This limits direct electrophilic substitution, necessitating indirect strategies like cyclization or precursor functionalization .
Advanced Research Questions
Q. How does this compound integrate into polymer backbones for functional materials?
The compound serves as a diene in Diels-Alder reactions, enabling polymerization with dienophiles like N-phenylmaleimide. Copolymers exhibit thermal stability (decomposition >300°C) and fluorescence, with crosslinking achievable via difunctional maleimides, forming insoluble networks . Key steps include:
Q. What mechanistic insights emerge from Diels-Alder reactivity studies of this compound-based polymers?
Kinetic studies reveal that the reaction follows second-order kinetics, with activation energies (~50 kJ/mol) influenced by solvent polarity. Crosslinked networks show reduced fluorescence due to restricted π-conjugation, while thermal reversibility (retro-Diels-Alder at >150°C) enables recyclable materials .
Q. How do competing synthetic routes for 2,3,6,7-substituted anthracenes compare in efficiency?
- Classical methods : Involve multi-step bromination/cyanation (e.g., 4-step synthesis of tetrabromoanthracene), yielding <50% due to side reactions .
- Modern approaches : Double ring-closing condensation achieves ~70% yield in fewer steps, leveraging stable aldehyde precursors .
- Scalability : The Wittig-based method is superior for gram-scale production .
Q. What role do electronic effects play in the charge transport properties of this compound?
Polarization studies on anthracene derivatives show that nitrile groups enhance electron affinity, reducing the vertical detachment energy (vDE) by ~0.3 eV compared to unsubstituted anthracene. This improves n-type semiconductor behavior, with calculated electron mobilities of ~0.1 cm²/V·s in thin-film transistors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
